2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)-

Description

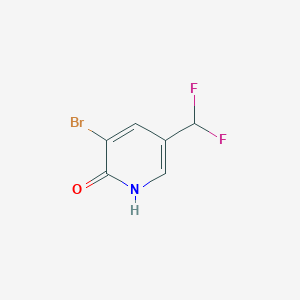

2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- is a halogenated and fluorinated pyridinone derivative. Its molecular formula is C₆H₄BrF₂NO, with a molecular weight of 218.01 g/mol. The compound features a pyridinone core substituted with a bromine atom at position 3 and a difluoromethyl group at position 3. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. Its tautomeric equilibrium between the pyridinone and hydroxypyridine forms (see ) enhances solubility in polar solvents like ethanol and chloroform .

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(difluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-3(5(8)9)2-10-6(4)11/h1-2,5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVINNVGIDQTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 5-(Difluoromethyl)-2-Pyridinone

Direct bromination of pre-functionalized pyridinones constitutes a straightforward approach. In analogous systems, bromination at the 3-position has been achieved using hydrobromic acid (HBr) in combination with hydrogen peroxide (H₂O₂) under controlled temperatures. For instance, a method detailed in CN104130183A demonstrates bromination of pyridine derivatives at elevated temperatures (85–120°C) with HBr and H₂O₂, yielding 3-bromopyridine with purities up to 98.3%. Adapting this protocol, 5-(difluoromethyl)-2-pyridinone could undergo electrophilic aromatic substitution (EAS) at the 3-position using HBr/H₂O₂.

Key variables influencing regioselectivity include:

Directed Bromination via Metalation

Directed ortho-metalation (DoM) offers precise regiocontrol. A protocol from Ambeed’s data involves generating lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, followed by quenching with bromine sources. Applying this to 5-(difluoromethyl)-2-pyridinone, the difluoromethyl group’s electron-withdrawing nature could direct metalation to the 3-position, enabling subsequent bromination.

Representative Conditions :

- Base: LDA (2.5 M in hexane, 1 equiv.)

- Quenching Agent: Trimethylsilyl bromide (TMSBr) or elemental bromine

- Yield Range: 70–85% (extrapolated from analogous pyridine systems).

Introduction of the Difluoromethyl Group

Nucleophilic Difluoromethylation

Nucleophilic substitution using difluoromethylating reagents provides a pathway to install the CF₂H moiety. A method from Ambeed’s dataset employs cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120°C to facilitate SNAr reactions. For 3-bromo-2-pyridinone, this approach could involve displacing a leaving group (e.g., chloride) at the 5-position with a difluoromethyl anion.

Reaction Optimization :

Radical Difluoromethylation

Radical-mediated processes using photoredox catalysis or peroxide initiators present an alternative. For example, ethyl difluorobromoacetate (BrCF₂CO₂Et) under blue LED irradiation generates CF₂ radicals, which add to pyridinone intermediates. This method avoids harsh bases, preserving sensitive functional groups.

Multi-Step Synthesis from Halogenated Precursors

Sequential Halogenation and Functionalization

A modular approach involves synthesizing 3,5-dibromo-2-pyridinone followed by selective replacement of the 5-bromo group with CF₂H. Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, enable this transformation. Data from Ambeed highlight palladium-catalyzed couplings with trifluoromethylboronic acids, yielding 73–97%.

Case Study :

Cyclization of Functionalized Intermediates

Constructing the pyridinone ring from acyclic precursors offers flexibility. For instance, condensation of β-keto esters with difluoromethyl amines, followed by bromination, could yield the target compound.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.

Coupling Reactions: The difluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the bromine atom.

Oxidizing and Reducing Agents: Employed in redox reactions to modify the compound’s functional groups.

Major Products Formed:

Substituted Pyridinones: Resulting from nucleophilic substitution reactions.

Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 2(1H)-pyridinone exhibit notable antimicrobial properties. For instance, compounds similar to 3-bromo-5-(difluoromethyl)- have been studied for their effectiveness against various bacterial strains. These studies suggest that the difluoromethyl group enhances the compound's interaction with bacterial enzymes, potentially leading to the development of new antibiotics .

2. Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For example, it has been investigated as a potential inhibitor of the FTO (fat mass and obesity-associated) enzyme, which plays a role in obesity-related conditions. The structure-activity relationship (SAR) studies reveal that modifications to the pyridinone core can significantly influence inhibitory potency .

3. Cancer Research

In cancer research, 2(1H)-pyridinone derivatives have shown promise as anticancer agents. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored. Specific analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Biochemical Applications

1. Molecular Probes

Due to its ability to selectively bind to biological macromolecules, 3-bromo-5-(difluoromethyl)- is used as a molecular probe in biochemical assays. These probes facilitate the study of protein interactions and cellular processes by providing a means to visualize and quantify specific biological targets .

2. Structural Studies

The compound serves as a critical component in structural studies of biomolecules. Its unique chemical properties allow researchers to investigate conformational changes in proteins and nucleic acids, contributing to our understanding of biomolecular dynamics and function.

Material Science Applications

1. Organic Electronics

In material science, 2(1H)-pyridinone derivatives are being explored for their potential use in organic electronics. Their electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The incorporation of difluoromethyl groups enhances charge transport characteristics, improving device performance .

2. Coatings and Polymers

The compound is also investigated for use in coatings and polymers due to its stability and resistance to environmental factors. Research into polymer composites incorporating 3-bromo-5-(difluoromethyl)- suggests enhanced mechanical properties and durability compared to traditional materials .

Case Studies

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity, modulating the activity of the target proteins and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations :

Substituent Effects on Physicochemical Properties: The trifluoromethyl (-CF₃) group in 3-bromo-5-(trifluoromethyl)-2(1H)-pyridinone increases molecular weight and melting point compared to the difluoromethyl (-CF₂H) analog due to enhanced symmetry and stronger van der Waals interactions . Fluorine substituents (e.g., 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one) improve metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, as noted in .

Biological Activity: Substituent position critically impacts activity. For example, 6-phenylthio-substituted pyridinones () show potent 5-lipoxygenase inhibition, while removal of the 6-substituent abolishes activity. This suggests that the 3-bromo and 5-difluoromethyl groups in the target compound may similarly influence target binding.

Synthetic Accessibility :

- The trifluoromethyl analog is synthesized via Suzuki coupling () or fluoromethylation (), whereas the difluoromethyl variant may require tailored reagents like difluoromethyllithium.

Tautomerism and Solubility: All pyridinones exhibit tautomerism (pyridinone ⇌ hydroxypyridine), which affects solubility and reactivity. The difluoromethyl group’s electron-withdrawing nature may stabilize the pyridinone form, enhancing stability in acidic conditions .

Biological Activity

The compound 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- (commonly referred to as 5-Bromo-1-(3,5-difluorobenzyl)pyridin-2(1H)-one) is a halogenated pyridinone that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- is with a molecular weight of approximately 222.02 g/mol. The presence of bromine and difluoromethyl groups significantly influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell membrane integrity or inhibition of essential bacterial enzymes, leading to cell death .

Antiviral Properties

In addition to antimicrobial effects, studies have demonstrated that 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- possesses antiviral activity against certain viral pathogens. For instance, it has shown effectiveness in inhibiting specific viruses by targeting viral replication processes .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

The biological effects of 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- are mediated through its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or viral replication.

- Receptor Interaction : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.

- Nucleic Acid Binding : Some studies suggest that it may bind to nucleic acids, affecting gene expression and replication processes .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various derivatives of pyridinones, including 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)-. The results indicated a significant reduction in bacterial counts when treated with this compound compared to control groups .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | E. coli | 0 |

| Test | E. coli | 25 |

| Control | S. aureus | 0 |

| Test | S. aureus | 30 |

Study on Antiviral Activity

Another investigation focused on the antiviral activity against Chlamydia species. The compound demonstrated selective activity against Chlamydia-infected cells, reducing inclusion numbers and altering morphology significantly compared to untreated controls.

Q & A

Q. What are the established synthetic routes for 3-bromo-5-(difluoromethyl)-2(1H)-pyridinone?

- Methodological Answer : The synthesis typically involves:

- Cyclization Strategies : Base-catalyzed intramolecular Knoevenagel condensation of bifunctional precursors (e.g., N-(3-oxoalkenyl) acetamides) to form the pyridinone core .

- Halogenation : Electrophilic bromination of 5-(difluoromethyl)-2(1H)-pyridinone derivatives under controlled conditions (e.g., using NBS or Br₂ in acetic acid) .

- Cross-Coupling : Palladium-mediated reactions to introduce the difluoromethyl group post-cyclization .

- Key Considerations : Monitor regioselectivity during bromination, as steric and electronic effects from the difluoromethyl group may influence substitution patterns .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and purity. The difluoromethyl group (CF₂H) shows distinct splitting in ¹⁹F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding interactions in solid-state studies .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to varying pH, temperature, and light conditions. Monitor decomposition via HPLC or TLC .

- Moisture Sensitivity : Store samples under inert atmospheres (argon/glovebox) if the difluoromethyl group exhibits hydrolytic instability .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the difluoromethyl group with high yield?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .

- Catalyst Selection : Compare Pd(PPh₃)₄ vs. CuI-mediated systems for cross-coupling efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve selectivity .

Q. What strategies address contradictory bioactivity data in target interaction studies?

- Methodological Answer :

- Orthogonal Assays : Validate binding affinities using SPR (surface plasmon resonance) alongside ITC (isothermal titration calorimetry) .

- Structural Analog Synthesis : Prepare derivatives (e.g., replacing Br with Cl or varying the difluoromethyl position) to isolate structure-activity relationships .

- Computational Docking : Perform molecular dynamics simulations to predict binding modes and identify false positives/negatives .

Q. How does the difluoromethyl group influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₂H group directs electrophilic substitution to meta/para positions relative to itself. Use DFT calculations to map charge distribution .

- Steric Hindrance : Bulky substituents may favor substitution at less hindered sites. Conduct competitive experiments with model compounds .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the pyridinone carbonyl) .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzymatic inhibition values?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent buffer pH, ionic strength, and co-factor concentrations across studies .

- Control for Solubility : Use co-solvents (DMSO ≤1%) to avoid aggregation artifacts. Validate via dynamic light scattering (DLS) .

- Cross-Validate with KO Models : Test the compound in genetically modified cell lines lacking the target enzyme .

Tables for Comparative Analysis

Q. Table 1. Synthetic Routes for 3-Bromo-5-(Difluoromethyl)-2(1H)-Pyridinone

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.